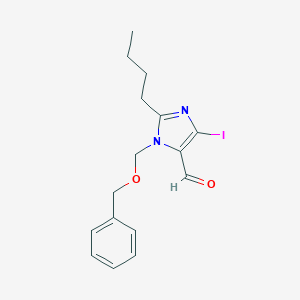
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of a butyl group, an iodine atom, a phenylmethoxymethyl group, and a carbaldehyde group attached to the imidazole ring
准备方法
The synthesis of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the condensation of glyoxal with ammonia and an aldehyde to form the imidazole core. The introduction of the butyl group can be achieved through alkylation reactions, while the iodine atom can be introduced via halogenation reactions. The phenylmethoxymethyl group is typically added through etherification reactions, and the carbaldehyde group is introduced via formylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反应分析
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
科学研究应用
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde depends on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethoxymethyl group may enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
相似化合物的比较
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
2-Butyl-4-chloro-5-iodoimidazole: Similar in structure but lacks the phenylmethoxymethyl group, which may affect its binding properties and reactivity.
2-Butyl-5-iodo-3-methylimidazole: Lacks the phenylmethoxymethyl and carbaldehyde groups, which may result in different chemical and biological properties.
2-Butyl-5-iodo-3-(methoxymethyl)imidazole: Similar but has a methoxymethyl group instead of a phenylmethoxymethyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde, with CAS number 154371-51-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C16H19IN2O2, with a molecular weight of approximately 398.239 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities, particularly in enzyme inhibition.
The biological activity of this compound is primarily linked to its interaction with specific enzymes. Notably, imidazole derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune regulation and tumor progression.
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
- IDO is crucial in the metabolism of tryptophan and immune suppression. Compounds that inhibit IDO can potentially enhance anti-tumor immunity.
- Structure-based drug design studies have shown that modifications on the imidazole ring can significantly increase the potency of IDO inhibitors, suggesting that this compound may exhibit similar properties .
Case Studies
- Cancer Treatment :
- Viral Infections :
Data Table: Biological Activity Summary
属性
IUPAC Name |
2-butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUWHBQVJSMDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437354 |
Source


|
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154371-51-4 |
Source


|
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













